molecular formula C18H22N6O B7358054 6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Numéro de catalogue B7358054
Poids moléculaire: 338.4 g/mol
Clé InChI: WHVMVCVSLFZWCV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Mécanisme D'action

6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one selectively targets mutated forms of EGFR, specifically the T790M mutation, which is responsible for resistance to other EGFR TKIs. By inhibiting the activity of mutated EGFR, this compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the proliferation of endothelial cells, which could contribute to its anti-angiogenic effects. This compound has also been shown to reduce the expression of genes involved in inflammation and immune response, which could have implications for the treatment of other diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one is its selectivity for mutated EGFR, which reduces the risk of off-target effects. However, its potency against mutated EGFR also means that it may not be effective against tumors that do not have this mutation. Another limitation is that the T790M mutation can arise during treatment with this compound, leading to acquired resistance.

Orientations Futures

There are several future directions for the development and use of 6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one. One area of research is the combination of this compound with other targeted therapies or immunotherapies to improve its efficacy. Another direction is the development of biomarkers to predict which patients are most likely to benefit from this compound. Finally, there is ongoing research into the mechanisms of acquired resistance to this compound, with the goal of developing strategies to overcome this resistance.

Méthodes De Synthèse

The synthesis of 6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 6-bromo-4-(dimethylamino)pyridin-3-amine with 3-chloro-4-fluoroaniline in the presence of a palladium catalyst. The resulting intermediate is then treated with 1-azepanamine to yield the final product. The overall yield of the synthesis is around 30%.

Applications De Recherche Scientifique

6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective against tumors that have developed resistance to first- and second-generation EGFR TKIs, which is a common problem in the treatment of NSCLC. This compound has also been found to have a favorable safety profile, with fewer side effects than other EGFR TKIs.

Propriétés

IUPAC Name

6-[3-(azepan-1-yl)anilino]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-23-16-15(12-19-23)17(25)22-18(21-16)20-13-7-6-8-14(11-13)24-9-4-2-3-5-10-24/h6-8,11-12H,2-5,9-10H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVMVCVSLFZWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)NC(=N2)NC3=CC(=CC=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.